molecular formula C8H7NO3 B8195412 3,4-Dihydropyrido[2,1-c][1,4]oxazine-1,6-dione

3,4-Dihydropyrido[2,1-c][1,4]oxazine-1,6-dione

Cat. No.: B8195412
M. Wt: 165.15 g/mol
InChI Key: SGYGYVKBCYORQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydropyrido[2,1-c][1,4]oxazine-1,6-dione typically involves the reaction of alkyl 1-(2,2-dimethoxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylates with binucleophiles. This reaction is often catalyzed by ammonium acetate or acetic acid, which promotes the ring-opening transformation of oxazinone intermediates . The reaction conditions usually involve a mixture of methanol and toluene as solvents to enhance the solubility of the reactants .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of common reagents and solvents, along with catalytic processes, makes it feasible for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydropyrido[2,1-c][1,4]oxazine-1,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ammonium acetate, acetic acid, and various nucleophiles. The conditions often involve solvents like methanol and toluene to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include polycyclic pyridones and benzimidazole-fused pyridones, which are of significant interest due to their biological activities .

Scientific Research Applications

3,4-Dihydropyrido[2,1-c][1,4]oxazine-1,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dihydropyrido[2,1-c][1,4]oxazine-1,6-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo ring-opening transformations, which allow it to interact with various biological molecules. These interactions can inhibit or modulate the activity of enzymes and other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydropyrido[2,1-c][1,4]oxazine-1,6-dione is unique due to its specific ring structure and the ability to form biologically active polycyclic compounds through ring-opening transformations. This makes it a valuable compound in the synthesis of complex molecules with potential therapeutic applications .

Properties

IUPAC Name

3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-7-3-1-2-6-8(11)12-5-4-9(6)7/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYGYVKBCYORQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=CC=CC(=O)N21
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydropyrido[2,1-c][1,4]oxazine-1,6-dione
Reactant of Route 2
3,4-Dihydropyrido[2,1-c][1,4]oxazine-1,6-dione
Reactant of Route 3
3,4-Dihydropyrido[2,1-c][1,4]oxazine-1,6-dione
Reactant of Route 4
3,4-Dihydropyrido[2,1-c][1,4]oxazine-1,6-dione
Reactant of Route 5
3,4-Dihydropyrido[2,1-c][1,4]oxazine-1,6-dione
Reactant of Route 6
3,4-Dihydropyrido[2,1-c][1,4]oxazine-1,6-dione

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